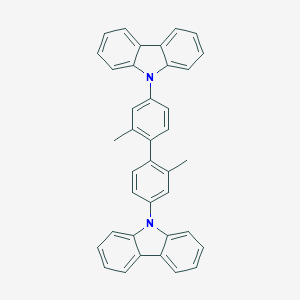

4,4'-Bis(9-carbazolyl)-2,2'-dimethylbiphenyl

Descripción

Propiedades

IUPAC Name |

9-[4-(4-carbazol-9-yl-2-methylphenyl)-3-methylphenyl]carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H28N2/c1-25-23-27(39-35-15-7-3-11-31(35)32-12-4-8-16-36(32)39)19-21-29(25)30-22-20-28(24-26(30)2)40-37-17-9-5-13-33(37)34-14-6-10-18-38(34)40/h3-24H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTUJKAYZIMMJEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2C3=CC=CC=C3C4=CC=CC=C42)C5=C(C=C(C=C5)N6C7=CC=CC=C7C8=CC=CC=C86)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H28N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50621608 | |

| Record name | 9,9'-(2,2'-Dimethyl[1,1'-biphenyl]-4,4'-diyl)di(9H-carbazole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50621608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

512.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120260-01-7, 604785-54-8 | |

| Record name | 9,9'-(2,2'-Dimethyl[1,1'-biphenyl]-4,4'-diyl)di(9H-carbazole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50621608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-Bis(9H-carbazol-9-yl)-2,2'-dimethylbiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Reaction Overview

Ullmann coupling, a copper-mediated cross-coupling reaction, is the cornerstone of CDBP synthesis. This method facilitates the formation of carbon-nitrogen bonds between carbazole’s amine groups and the iodinated aromatic rings of 4,4'-diiodo-2,2'-dimethylbiphenyl. The reaction proceeds through a mechanism involving oxidative addition of the aryl iodide to copper, transmetallation with the carbazole nucleophile, and reductive elimination to form the final product.

Detailed Synthetic Procedure

The synthesis follows a standardized protocol:

-

Reactants :

-

Carbazole (2 equivalents)

-

4,4'-Diiodo-2,2'-dimethylbiphenyl (1 equivalent)

-

-

Catalytic System :

-

Copper powder (2 equivalents)

-

Potassium carbonate (1 equivalent)

-

18-Crown-6 (20 mol%) as a phase-transfer catalyst

-

-

Solvent : 1,2-Dichlorobenzene (10 mL per gram of diiodo compound)

-

Conditions :

Post-reaction, the mixture is filtered to remove copper residues, and the solvent is evaporated. The crude product is purified via column chromatography using hexane/ethyl acetate (9:1 v/v), yielding CDBP as a crystalline powder.

Table 1: Reaction Conditions and Yield

Role of Steric and Electronic Factors

The 2,2'-dimethyl substituents on the biphenyl core introduce steric hindrance, which necessitates prolonged reaction times to achieve coupling. Despite this challenge, the methyl groups enhance the compound’s thermal stability, making CDBP suitable for optoelectronic applications.

Characterization and Purity Analysis

Spectroscopic Techniques

Synthesized CDBP is rigorously characterized using:

Purity Assessment

High-performance liquid chromatography (HPLC) confirms a purity of ≥98%, with retention times matching commercially available standards. Thermal analysis reveals a melting point of 96°C and a decomposition temperature exceeding 300°C, underscoring its stability.

Comparative Analysis with Related Compounds

CDBP’s synthesis shares similarities with other carbazole derivatives, such as 4,4'-bis(N-carbazolyl)biphenyl (CBP). However, the addition of methyl groups in CDBP necessitates higher catalyst loadings and longer reaction times compared to CBP (24 hours vs. 48–96 hours). Despite these challenges, CDBP exhibits superior morphological stability in thin-film applications due to reduced molecular aggregation.

Scalability and Industrial Relevance

Análisis De Reacciones Químicas

Types of Reactions

4,4’-Bis(9-carbazolyl)-2,2’-dimethylbiphenyl undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophilic reagents such as bromine or nitric acid.

Major Products Formed

Oxidation: Formation of carbazole-quinone derivatives.

Reduction: Formation of reduced carbazole derivatives.

Substitution: Formation of halogenated or nitrated carbazole derivatives.

Aplicaciones Científicas De Investigación

Organic Light-Emitting Diodes (OLEDs)

Overview

CDBP is primarily recognized for its role in OLED technology, where it serves as both a host material and a hole transport material (HTM). The compound's structure allows for efficient charge transport and exciton formation, which are critical for the performance of OLED devices.

Key Properties

- Thermal Stability : CDBP exhibits high thermal stability, making it suitable for prolonged use in electronic devices.

- Triplet Energy : The compound has a high triplet energy level, which is advantageous for minimizing energy loss during exciton formation.

- Hole Transporting Capabilities : Studies indicate that CDBP can improve luminous efficiency and operational stability when used as an HTM in OLEDs .

Performance Enhancements

Research has demonstrated that incorporating CDBP into blue emitters can enhance their performance by improving exciton confinement and overall device efficiency. This is particularly relevant given the challenges associated with developing efficient blue emitters in OLED technology .

Thermally Activated Delayed Fluorescence (TADF) Devices

Application in TADF

CDBP is also explored as a host material in TADF devices. TADF technology allows for the harvesting of both singlet and triplet excitons to achieve higher efficiencies than traditional fluorescent emitters.

Benefits of CDBP in TADF

- Enhanced Emission Efficiency : The unique properties of CDBP contribute to the effective utilization of triplet excitons, leading to improved emission efficiency.

- Versatile Emission Colors : CDBP can be utilized in various color emissions (blue, green, red) depending on the dopants used alongside it .

Perovskite Solar Cells (PSCs)

Role as Electron Transport Material (ETM)

In addition to its applications in OLEDs and TADF devices, CDBP has been investigated as an electron transport material in perovskite solar cells. The electron-withdrawing nature of the biphenyl core enhances the overall power conversion efficiency (PCE) of PSCs.

Performance Metrics

Research indicates that CDBP-based ETMs can significantly improve the long-term stability and efficiency of perovskite solar cells . The integration of CDBP into PSC architectures has shown promising results in enhancing device performance metrics.

Biological Applications

While specific biological activity data for CDBP is limited, compounds containing carbazole structures have been studied for various biological properties. Preliminary studies suggest potential biological activities that merit further investigation .

Mecanismo De Acción

The mechanism of action of 4,4’-Bis(9-carbazolyl)-2,2’-dimethylbiphenyl in optoelectronic devices involves its ability to transport charge carriers efficiently. The carbazole units facilitate hole injection and transport, while the biphenyl core provides a stable framework for electron transport. This combination results in enhanced electroluminescence and color purity in OLEDs. The compound’s high thermal stability ensures long device lifetimes .

Comparación Con Compuestos Similares

Triplet Energy and Molecular Structure

The triplet energy of carbazole-based hosts is highly sensitive to molecular geometry and conjugation length. Key comparisons include:

Key Findings :

- Structural Impact on ET : The twisted conformation of this compound shortens conjugation, raising ET to 3.0 eV, matching mCP but surpassing CBP .

- Film Properties : Unlike planar CBP, this compound resists excimer formation in neat films, maintaining high ET and enabling efficient energy confinement in devices .

- Device Performance : As a host for FIrpic, this compound achieved a 10.4% external quantum efficiency (EQE), outperforming CBP-based devices . In exciplex-hosted TADF-OLEDs, it enabled a 21.0% EQE and low turn-on voltage (3.6 V) .

Synergy with Exciplex Systems

This compound is effective in interfacial exciplex systems (e.g., with PO-T2T), where its high ET and charge-transport properties enhance host-guest energy transfer. This configuration reduces efficiency roll-off and improves solution-processed device stability .

Limitations and Trade-offs

While this compound excels in ET and film stability, its synthesis complexity and lower solubility compared to derivatives like AC1-AC3 (designed for inkjet printing) limit its application in solution-processed OLEDs . Modifications with thiophene units lower band gaps but compromise ET, highlighting a design trade-off between optoelectronic tunability and host suitability .

Actividad Biológica

4,4'-Bis(9-carbazolyl)-2,2'-dimethylbiphenyl is a compound belonging to the carbazole family, which has garnered attention for its diverse biological activities. Carbazole derivatives are known for their potential as therapeutic agents against various diseases, including cancer and microbial infections. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, along with relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Antimicrobial Activity

Research indicates that carbazole derivatives exhibit significant antimicrobial properties. A study highlighted that carbazole-based compounds demonstrate activity against various bacterial strains and fungi. For instance, derivatives have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Minimum Inhibitory Concentration (MIC) Studies

The antimicrobial efficacy of this compound was evaluated through MIC studies. The results are summarized in Table 1.

These results indicate that while the compound exhibits moderate antibacterial activity, further modifications may enhance its potency.

Anticancer Activity

Carbazole derivatives have also been studied for their anticancer properties. Research has shown that these compounds can inhibit human topoisomerases I and II, which are critical enzymes involved in DNA replication and repair .

Case Studies

- Triple-Negative Breast Cancer : Compounds similar to this compound were tested against the MDA-MB-231 cell line, a model for triple-negative breast cancer. The lead compounds demonstrated significant cytotoxic effects with IC50 values below 10 µM .

- Mechanism of Action : The anticancer activity was linked to the ability of these compounds to induce apoptosis in cancer cells by disrupting actin dynamics and inhibiting topoisomerase activity. This suggests a multi-targeted approach to cancer therapy .

Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism | Reference |

|---|---|---|---|

| MDA-MB-231 | 6.59 | Inhibition of hTopo I | |

| MCF-7 | >100 | Selective toxicity |

Toxicity Assessment

While evaluating the biological activity of this compound, it is crucial to consider its toxicity profile. Studies have indicated that certain carbazole derivatives can exhibit cytotoxic effects on normal cells at higher concentrations. For example, compound toxicity was assessed on human fibroblast cells with varying hemolysis rates observed across different derivatives .

Q & A

How does the molecular structure of CDBP influence its triplet energy (ET) compared to planar analogs like CBP?

Answer:

The non-planar conformation of CDBP, induced by steric hindrance from the 2,2'-dimethyl substituents, increases the dihedral angle between carbazole moieties. This reduces conjugation length, leading to a blue-shift in optical properties and a higher ET (~3.0 eV) compared to planar 4,4'-bis(9-carbazolyl)-biphenyl (CBP, ET ~2.6 eV). The restricted conjugation minimizes excimer formation in neat films, preserving high ET for efficient energy confinement in blue emitters .

What methodologies are recommended for accurately determining the triplet energy (ET) of CDBP in OLED host applications?

Answer:

Triplet energy should be measured via neat film phosphorescence spectroscopy at low temperatures (e.g., 77 K). Solution-phase or polymer-diluted film measurements often underestimate ET due to excimer formation or environmental effects. For CDBP, neat film measurements reveal ET ≈3.0 eV, critical for hosting deep-blue thermally activated delayed fluorescence (TADF) emitters .

How does CDBP’s performance as a host for blue TADF emitters compare to other bicarbazole derivatives?

Answer:

CDBP’s ET (~3.0 eV) exceeds that of CBP (~2.6 eV) and matches mCP (3.0 eV), making it suitable for sky-blue to deep-blue TADF emitters . In contrast, CBP’s lower ET limits it to green phosphors. CDBP’s non-planarity also reduces aggregation-induced quenching, enhancing electroluminescence efficiency in devices. For example, CDBP/PO-T2T exciplex hosts achieve external quantum efficiencies (EQEs) >20% in blue TADF-OLEDs .

What experimental approaches are used to analyze CDBP/PO-T2T exciplex systems in solution-processed OLEDs?

Answer:

- Exciplex Optimization : Blend CDBP (donor) with PO-T2T (acceptor) at a 1:1 molar ratio to form interfacial exciplexes. This system reduces the singlet-triplet energy gap (ΔEST) of the emitter, enhancing reverse intersystem crossing (RISC).

- Device Fabrication : Spin-coating or inkjet printing is used for solution processing. The CDBP/PO-T2T host with a soluble TADF dopant (e.g., DMAC-DPS) achieves a maximum EQE of 21.0% and a turn-on voltage of 3.6 V .

How do researchers address discrepancies between solution-phase and solid-state ET measurements for CDBP?

Answer:

Solution-phase measurements often fail to replicate solid-state behavior due to excimer formation and environmental polarization effects. To resolve this:

- Use neat film phosphorescence to capture the true ET in device-relevant conditions.

- Compare with theoretical calculations (e.g., time-dependent density functional theory) to validate experimental ET values. For CDBP, neat film measurements confirm ET ≈3.0 eV, while solution measurements may report lower values .

What role does CDBP play in suppressing triplet energy back-transfer in phosphorescent OLEDs?

Answer:

CDBP’s high ET (>3.0 eV) prevents reverse energy transfer from guest emitters (e.g., FIrpic, ET ≈2.7 eV) to the host. This confines triplet excitons on the emitter, improving radiative decay efficiency. In FIrpic-based devices, CDBP achieves a 10.4% external quantum efficiency (vs. <5% with lower-ET hosts) by minimizing exciton quenching .

How does film morphology impact CDBP’s performance as a host in vacuum-deposited vs. solution-processed OLEDs?

Answer:

- Vacuum-Deposited Films : CDBP forms homogeneous layers with minimal phase separation, ideal for hosting phosphorescent emitters.

- Solution-Processed Films : Additives (e.g., polystyrene) or annealing steps may be required to mitigate aggregation. CDBP’s methyl groups enhance solubility, enabling inkjet-printed devices with EQEs comparable to vacuum-deposited counterparts .

What strategies are employed to optimize CDBP-based hosts for high-efficiency TADF-OLEDs?

Answer:

- Exciplex Engineering : Pair CDBP with electron-deficient molecules (e.g., PO-T2T) to create charge-transfer states that align with the emitter’s energy levels.

- Dopant Concentration : Optimize dopant loading (typically 5–20 wt%) to balance Förster resonance energy transfer (FRET) and aggregation-induced quenching.

- Layer Architecture : Use CDBP in mixed-host systems (e.g., with mCP) to improve charge balance and reduce operating voltage .

How does CDBP’s thermal stability affect its suitability as an OLED host material?

Answer:

CDBP exhibits a high glass-transition temperature (Tg >150°C) and thermal decomposition temperature (>280°C), ensuring stability during device operation. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are critical for verifying these properties .

What advanced characterization techniques are used to study CDBP’s charge-transport properties?

Answer:

- Space-Charge-Limited Current (SCLC) : Measure hole/electron mobility in CDBP-dominated layers.

- Ultraviolet Photoelectron Spectroscopy (UPS) : Determine ionization potential (IP) and electron affinity (EA) to align energy levels with adjacent transport layers.

- Transient Electroluminescence (TEL) : Quantify exciton diffusion length and recombination efficiency in CDBP-based emissive layers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.